molecular formula C15H15BrOZn B14880878 3-(2,3-Dimethylphenoxymethyl)phenylZinc bromide

3-(2,3-Dimethylphenoxymethyl)phenylZinc bromide

Cat. No.: B14880878
M. Wt: 356.6 g/mol
InChI Key: MATCJTTZZLBBIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable for its role in facilitating various chemical transformations, including cross-coupling reactions. The presence of the zinc atom in the molecule allows it to participate in unique reaction mechanisms, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2,3-dimethylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(2,3-dimethylphenoxymethyl)bromobenzene+Zn3-(2,3-dimethylphenoxymethyl)phenylzinc bromide\text{3-(2,3-dimethylphenoxymethyl)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-(2,3-dimethylphenoxymethyl)bromobenzene+Zn→3-(2,3-dimethylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the handling of large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds.

Scientific Research Applications

3-(2,3-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-(2,3-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, which stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 2-Propylzinc bromide
  • Cyclohexylzinc bromide

Uniqueness

3-(2,3-dimethylphenoxymethyl)phenylzinc bromide is unique due to the presence of the 2,3-dimethylphenoxymethyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool for synthetic chemists.

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);1,2-dimethyl-3-(phenylmethoxy)benzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MATCJTTZZLBBIC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C[C-]=C2)C.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.